
N,N,2-triethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2-triethylbutanamide is an organic compound with the molecular formula C10H21NO. It is a rare and unique chemical that is primarily used in early discovery research. The compound is characterized by its linear structure and is part of the amide family, which are compounds containing a carbonyl group (C=O) linked to a nitrogen atom (N).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-triethylbutanamide can be achieved through various methods. One common approach involves the reaction of a nitrile with di-tert-butyl dicarbonate in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction is typically carried out under solvent-free conditions at room temperature, making it a mild and practical method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its rarity and primary use in research settings. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N,2-triethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N,N,2-triethylbutanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic uses, including drug development and delivery systems.
Industry: Applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N,N,2-triethylbutanamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function and activity of these biomolecules. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
N,N,2-trimethylbutanamide: Similar in structure but with methyl groups instead of ethyl groups.
N,N,2-triethylbutanamine: An amine derivative with similar structural features.
Uniqueness
N,N,2-triethylbutanamide is unique due to its specific ethyl substitutions, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable in research settings where specific structural features are required.
Propiedades
Número CAS |
79868-38-5 |
|---|---|
Fórmula molecular |
C10H21NO |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
N,N,2-triethylbutanamide |
InChI |
InChI=1S/C10H21NO/c1-5-9(6-2)10(12)11(7-3)8-4/h9H,5-8H2,1-4H3 |
Clave InChI |
KLVRKNJSKXACLQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12004650.png)
![3-(4-fluorophenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004660.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004662.png)
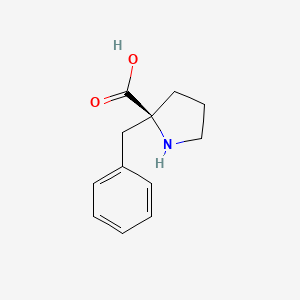
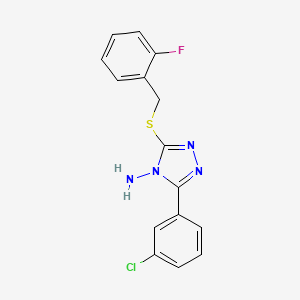
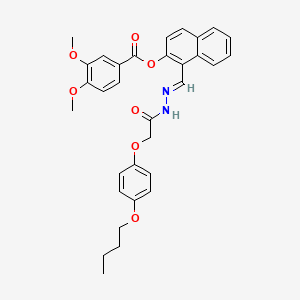
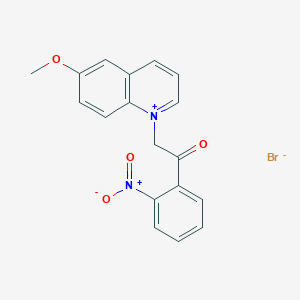
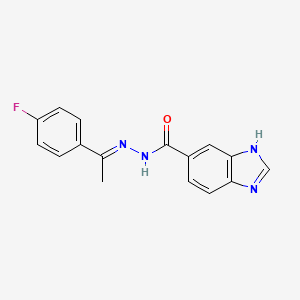
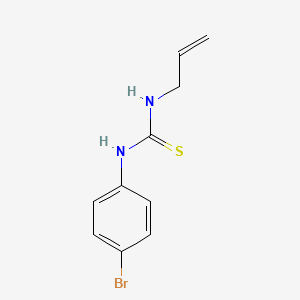
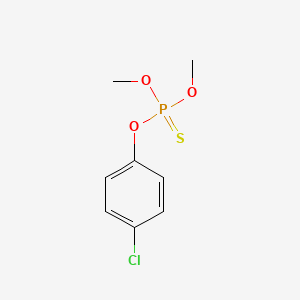
![{2-[(2E)-2-butenyl]phenoxy}acetic acid](/img/structure/B12004713.png)
![Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]-](/img/structure/B12004715.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004727.png)
